molecular formula C22H24N2O3 B3741065 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B3741065
M. Wt: 364.4 g/mol
InChI Key: ODQVTNDNDYARDH-UHFFFAOYSA-N
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Description

2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound that belongs to the class of N-phenylanthranilic acid derivatives. This compound has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It also interacts with various cellular proteins, including transcription factors and enzymes, leading to the inhibition of pro-inflammatory and pro-oxidant molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by blocking the activation of NF-κB. It also reduces the levels of reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative stress-induced damage. Moreover, this compound induces apoptosis and inhibits cell proliferation in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the development of anti-inflammatory drugs. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anticancer agent for the treatment of various types of cancer, including breast, lung, and prostate cancer. Moreover, the development of more potent and selective derivatives of this compound may lead to the discovery of novel drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action involves the modulation of various signaling pathways and cellular proteins. Although this compound has potential therapeutic applications, its low solubility in aqueous solutions may limit its use in lab experiments. Further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

2-isobutyl-N-(4-isopropylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which protect cells from oxidative stress-induced damage. Additionally, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

2-(2-methylpropyl)-1,3-dioxo-N-(4-propan-2-ylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-13(2)12-24-21(26)18-10-7-16(11-19(18)22(24)27)20(25)23-17-8-5-15(6-9-17)14(3)4/h5-11,13-14H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQVTNDNDYARDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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